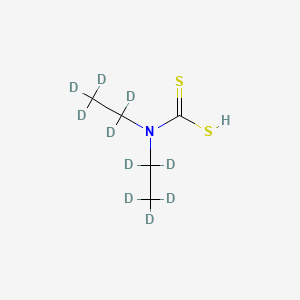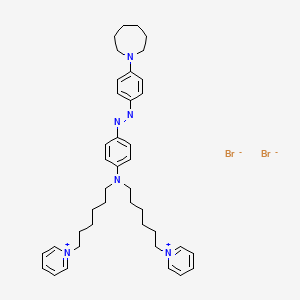
2-Azido-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-adenosine is a modified nucleoside where an azido group is attached to the adenosine molecule. This compound is particularly significant in the field of chemical biology due to its versatile applications in bioorthogonal chemistry, which allows for the specific labeling and functionalization of biomolecules without interfering with native biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-adenosine typically involves the conversion of 2’-aminoadenosine to 2’-azidoadenosine through a diazotransfer reaction. This process uses fluorosulfuryl azide as the diazotizing reagent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve solid-phase synthesis techniques. This method immobilizes the starting nucleoside on a solid support, allowing for efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azido-adenosine undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a triazole ring by reacting the azido group with an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction does not require a copper catalyst and is used for bioorthogonal labeling.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: Strain-promoted alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.
Major Products: The major products of these reactions are triazole-linked conjugates, which are useful for various labeling and functionalization applications .
Wissenschaftliche Forschungsanwendungen
2-Azido-adenosine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azido-adenosine involves its incorporation into RNA molecules, where it can be used for site-specific labeling and functionalization. The azido group allows for the attachment of various reporter molecules, such as fluorescent dyes or affinity tags, through bioorthogonal reactions. This enables the study of RNA dynamics, localization, and interactions within cells .
Vergleich Mit ähnlichen Verbindungen
- 2’-Azido-2’-deoxycytidine
- 2’-Azido-2’-deoxyguanosine
- 2’-Azido-2’-deoxyuridine
Comparison: 2-Azido-adenosine is unique due to its specific incorporation into RNA and its compatibility with various bioorthogonal reactions. Compared to other azido-modified nucleosides, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool for chemical biology and bioconjugation .
Eigenschaften
Molekularformel |
C10H12N8O4 |
|---|---|
Molekulargewicht |
308.25 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5?,6+,9-/m1/s1 |
InChI-Schlüssel |
BSZZPOARGMTJKQ-DTUHVUQASA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=[N+]=[N-])N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



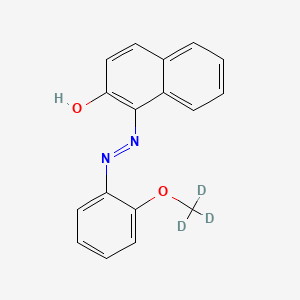
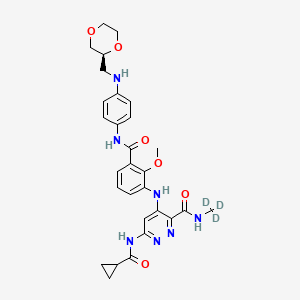
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
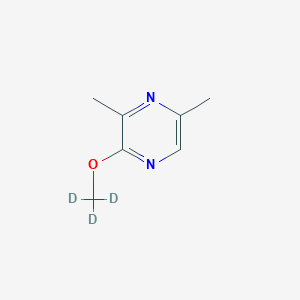
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
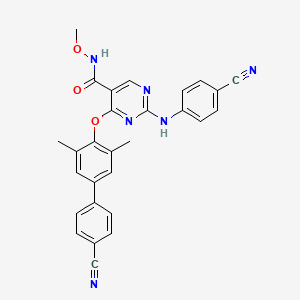

![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
